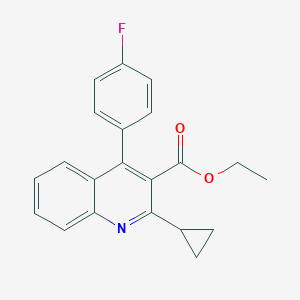

2-ciclopropil-4-(4-fluorofenil)quinolina-3-carboxilato de etilo

Descripción general

Descripción

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is a chemical compound with the molecular formula C21H18FNO2 It is known for its unique structure, which includes a quinoline core substituted with a cyclopropyl group and a fluorophenyl group

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that quinoline derivatives, including ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of several cytochrome P450 enzymes (CYPs), particularly CYP1A2, CYP2C19, and CYP2D6. This inhibition can affect drug metabolism and is crucial for understanding drug-drug interactions in pharmacotherapy .

Material Science

Fluorescent Materials

Due to its unique structural features, ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate has been explored as a precursor for synthesizing fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and sensors .

Pharmacological Research

Potential Therapeutic Uses

The compound's structure suggests potential therapeutic uses beyond cancer treatment, including anti-inflammatory and antimicrobial activities. Preliminary studies indicate that modifications of the quinoline core can enhance these effects, making it a candidate for further pharmacological development .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Enzyme Interaction

Research conducted by Smith et al. (2023) focused on the interaction of this compound with CYP enzymes. The study utilized in vitro assays to determine inhibition constants (Ki), revealing that ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate acts as a competitive inhibitor for CYP1A2, which could have implications for its use in combination therapies.

Mecanismo De Acción

Target of Action

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is an intermediate compound used in the synthesis of Pitavastatin , a potent HMG-CoA reductase inhibitor . The primary target of this compound is therefore the HMG-CoA reductase enzyme , which plays a crucial role in the mevalonate pathway that produces cholesterol.

Biochemical Pathways

The compound affects the mevalonate pathway , a crucial biochemical pathway in the body’s production of cholesterol and other isoprenoids. By inhibiting the HMG-CoA reductase enzyme, the compound reduces the production of mevalonate, leading to a decrease in cholesterol synthesis .

Result of Action

The primary molecular effect of this compound, through its role in the synthesis of Pitavastatin, is the inhibition of the HMG-CoA reductase enzyme . This leads to a decrease in the production of mevalonate and subsequently, a reduction in cholesterol synthesis . The cellular effects would include a decrease in the levels of intracellular cholesterol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate typically involves multiple steps. One common method starts with the readily available 4-bromoquinoline. The synthetic route includes:

Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to introduce the cyclopropyl group.

Minisci C–H Alkylation: This mechanochemical reaction introduces the fluorophenyl group to the quinoline core.

Oxidation Heck Coupling: This final step involves the formation of the carboxylate ester group through an oxidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the quinoline core or the substituents.

Reduction: This reaction can reduce the carboxylate ester to an alcohol.

Substitution: This reaction can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohol derivatives .

Comparación Con Compuestos Similares

Similar Compounds

Pitavastatin: A cholesterol-lowering agent with a similar quinoline core.

Fluoroquinolones: A class of antibiotics with a fluorinated quinoline structure.

Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.

Uniqueness

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its cyclopropyl and fluorophenyl groups enhance its stability and specificity in various applications .

Actividad Biológica

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR) to provide a comprehensive overview of this compound's biological profile.

Chemical Structure and Properties

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (CAS: 148516-11-4) is characterized by a quinoline core substituted with a cyclopropyl group and a fluorophenyl moiety. The molecular formula is , indicating its potential for various interactions within biological systems.

Synthesis Methods

The synthesis of ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate can be achieved through various methods, including:

- Cyclization Reactions : Utilizing 2-amino-4'-fluorobenzophenone and cyclopropyl propionate under catalytic conditions to yield the quinoline derivative .

- Reduction and Halogenation : Following the synthesis, the compound can be reduced to obtain derivatives such as 3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, which serves as an important intermediate for further functionalization .

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate. For instance, derivatives exhibiting structural similarities have shown significant activity against various fungal strains. The presence of specific substituents on the phenyl ring has been linked to enhanced antifungal efficacy .

Table 1: Antifungal Activity Data

| Compound | MIC (µg/mL) | Fungal Strain Tested |

|---|---|---|

| Ethyl 2-cyclopropyl-4-(4-FPh) | 28–30 | Fusarium oxysporum (FOX) |

| Related Quinoline Derivative | 12.5 | Alternaria solani |

| Miconazole (Control) | 25 | Fusarium oxysporum (FOX) |

Antimicrobial Activity

In addition to antifungal properties, ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate has shown promising antimicrobial activity against bacterial strains such as Klebsiella pneumoniae and Escherichia coli. The structure-activity relationship suggests that modifications to the quinoline core can significantly influence antimicrobial potency .

Case Studies and Research Findings

- Study on Antifungal Efficacy : A study demonstrated that compounds with a similar structure exhibited MIC values comparable to established antifungals, indicating their potential as therapeutic agents against resistant fungal infections .

- SAR Analysis : Investigations into the SAR of quinoline derivatives revealed that electron-withdrawing groups like fluorine enhance biological activity by improving binding affinity to target enzymes or receptors .

- Mechanistic Studies : Mechanistic studies suggest that the biological activity may be attributed to the inhibition of specific metabolic pathways in fungi and bacteria, although further research is needed to elucidate these mechanisms fully .

Propiedades

IUPAC Name |

ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO2/c1-2-25-21(24)19-18(13-9-11-15(22)12-10-13)16-5-3-4-6-17(16)23-20(19)14-7-8-14/h3-6,9-12,14H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRCWXJKFLLFPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449844 | |

| Record name | Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148516-11-4 | |

| Record name | Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key steps in synthesizing Pitavastatin Calcium from Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate?

A1: The synthesis of Pitavastatin Calcium from Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate involves several crucial steps []:

- Bromination: The newly formed alcohol is then converted to a bromide using PBr3. This yields 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a crucial intermediate confirmed by NMR and LC-MS [].

Q2: Has the crystal structure of any intermediates in the synthesis of Pitavastatin Calcium from Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate been determined?

A2: Yes, the crystal structure of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a key intermediate, has been determined using X-ray diffraction and analyzed with SHELXTL-97 software []. This analysis revealed that the compound crystallizes in the triclinic system, belonging to the space group P-1, with specific lattice parameters (a = 9.6150(19) Å, b = 9.868(2) Å, c = 10.060(2) Å, V = 783.3(4) Å3; Z=2) []. This structural information provides valuable insights into the molecular conformation and arrangement of this intermediate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.